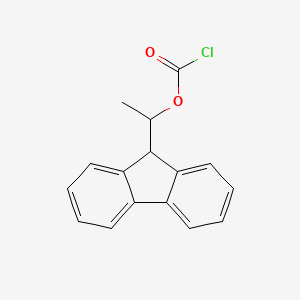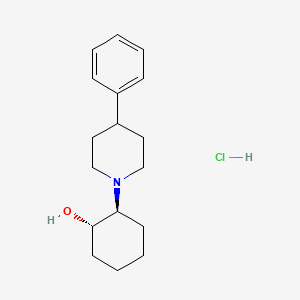
2-Stearo-1-olein
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
It consists of two stearic acid chains (C18:0) esterified to a glycerol backbone and one oleic acid chain (C18:1) esterified to the remaining sn-2 position of glycerol. This compound is commonly found in various natural sources, including animal and plant fats. It has been the subject of extensive research due to its potential therapeutic and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: 2-Stearo-1-olein can be synthesized through the esterification of glycerol with stearic acid and oleic acid. The reaction typically involves the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete esterification .
Industrial Production Methods: In industrial settings, this compound is produced through a similar esterification process but on a larger scale. The process involves the use of high-purity stearic acid and oleic acid, along with glycerol. The reaction is conducted in large reactors under controlled temperature and pressure conditions to optimize yield and purity .
化学反应分析
Types of Reactions: 2-Stearo-1-olein undergoes various chemical reactions, including:
Oxidation: This reaction can occur under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Substitution reactions can occur at the ester functional groups, leading to the formation of different esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride.
Substitution: Various alcohols and acids.
Major Products Formed:
Oxidation: Oxidized derivatives of this compound.
Reduction: Reduced derivatives of this compound.
Substitution: Different esters depending on the substituents used.
科学研究应用
2-Stearo-1-olein has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study esterification and triglyceride synthesis.
Biology: Investigated for its role in lipid metabolism and its effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, including its use in drug delivery systems.
Industry: Utilized in the production of cosmetics, food additives, and other industrial products
作用机制
The mechanism of action of 2-Stearo-1-olein involves its interaction with cellular membranes and lipid metabolism pathways. It can influence the fluidity and permeability of cell membranes, affecting various cellular processes. Additionally, it can be metabolized by enzymes such as lipases, leading to the release of stearic acid and oleic acid, which can further participate in metabolic pathways .
相似化合物的比较
1,2-Dioleoyl-sn-glycerol: Consists of two oleic acid chains esterified to a glycerol backbone.
1,3-Distearoyl-2-oleoyl-sn-glycerol: Contains two stearic acid chains and one oleic acid chain esterified to a glycerol backbone.
1,2-Distearoyl-sn-glycerol: Composed of two stearic acid chains esterified to a glycerol backbone
Uniqueness: 2-Stearo-1-olein is unique due to its specific arrangement of fatty acid chains, which imparts distinct physical and chemical properties. This unique structure allows it to interact differently with biological membranes and enzymes compared to other similar compounds .
属性
CAS 编号 |
38635-46-0 |
|---|---|
分子式 |
C₃₉H₇₄O₅ |
分子量 |
623 |
同义词 |
Glycerol 1-Oleate 2-Stearate; (Z)-9-Octadecenoic Acid 3-Hydroxy-2-[(1-oxooctadecyl)oxy]propyl Ester |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


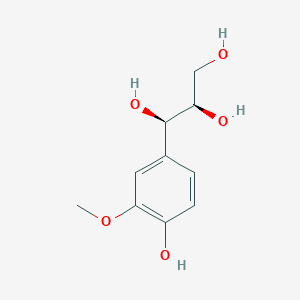
![(3AR,4R,6AS)-5-Benzyl-4-((S)-2,2-dimethyl-[1,3]dioxolan-4-YL)-2,2-dimethyl-tetrahydro-[1,3]dioxolo[4,5-C]pyrrole](/img/structure/B1142454.png)

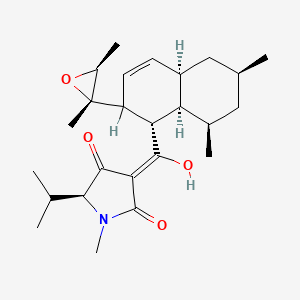
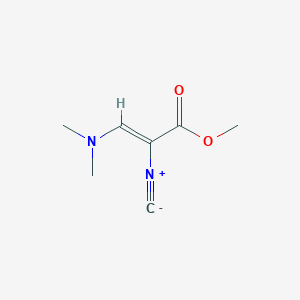
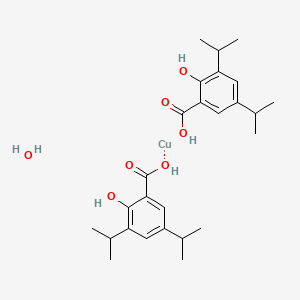
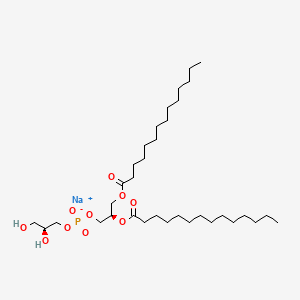
![4-[(1-Methyl-4(1H)-pyridinylidene)ethylidene]-2,5-cyclohexadien-1-one hydrate](/img/structure/B1142467.png)

